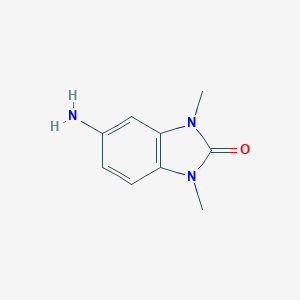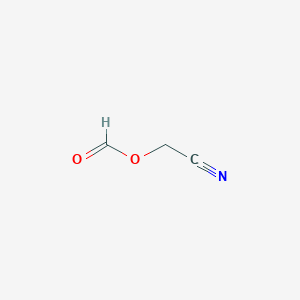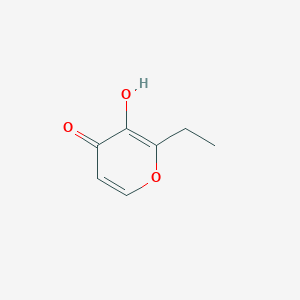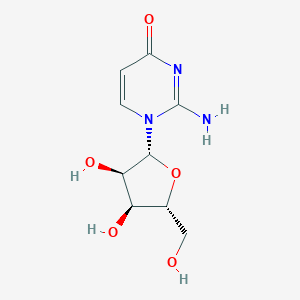
Di-Sodium hydrogen phosphite pentahydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di-Sodium hydrogen phosphite pentahydrate is an inorganic compound with the formula Na2HPO3 • 5H2O . It is a derivative of phosphorous acid (HP(O)(OH)2), containing the anion HPO3^2- . Despite its name suggesting it contains an acidic hydrogen atom, the hydrogen atom is not acidic, being bonded to phosphorus rather than oxygen . It is a white or colorless solid .
Molecular Structure Analysis
The linear formula for Di-Sodium hydrogen phosphite pentahydrate is Na2HPO3 • 5H2O . Its molecular weight is 216.04 .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Sodium phosphite dibasic pentahydrate: serves as an electron donor in the enantioselective transformation of prochiral sulfides into optically active sulfoxides . This reaction is catalyzed by the enzyme Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO), which is significant in producing chiral molecules for pharmaceuticals.
Medicine
Sodium phosphite dibasic pentahydrate: may have potential uses in medicine, particularly in preparations for bowel cleansing before procedures like colonoscopies . It’s also used in phosphate replacement therapy to treat or prevent hypophosphatemia .
Safety and Hazards
Safety data sheets suggest that Di-Sodium hydrogen phosphite pentahydrate should not be released into the environment . It is recommended to use personal protective equipment as required, ensure adequate ventilation, and avoid dust formation . In case of contact with skin, eyes, or if ingested, immediate medical attention may be required .
Zukünftige Richtungen
Di-Sodium hydrogen phosphite pentahydrate has potential applications in the field of energy storage. For instance, it has been used in the creation of a novel form-stable composite phase change material (CPCM) for building thermal energy storage . This CPCM demonstrated excellent phase change enthalpy and extremely low supercooling degree, suggesting great potential for passive building thermal management .
Wirkmechanismus
Target of Action
Di-Sodium Hydrogen Phosphite Pentahydrate, also known as Sodium Phosphite Dibasic Pentahydrate, primarily targets prochiral sulfides . These are a type of organic compound that can be transformed into optically active sulfoxides .
Mode of Action
The compound acts as an electron donor in biochemical reactions . Specifically, it is involved in the enantioselective transformation of prochiral sulfides to the corresponding optically active sulfoxides . This transformation is catalyzed by the enzyme Thermocrispum municipale cyclohexanone monooxygenase (TmCHMO) .
Biochemical Pathways
The compound plays a crucial role in the enantioselective oxidation of prochiral sulfides . This process is part of a broader biochemical pathway that leads to the production of optically active sulfoxides . The downstream effects of this pathway can vary depending on the specific biological context.
Pharmacokinetics
Its solubility in water and alcohol suggests that it could be readily absorbed and distributed in aqueous biological environments.
Result of Action
The primary result of the compound’s action is the production of optically active sulfoxides from prochiral sulfides . These sulfoxides are important in various biological and chemical processes, including the synthesis of certain pharmaceuticals .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is soluble in water and alcohol but only slightly soluble in ether . It also has a certain hygroscopicity, meaning it can readily absorb moisture from the air . Its solution is alkaline and sensitive to acid .
Eigenschaften
IUPAC Name |
disodium;hydrogen phosphite;pentahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2Na.HO3P.5H2O/c;;1-4(2)3;;;;;/h;;1H;5*1H2/q2*+1;-2;;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKBMXXJECMLCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.O.OP([O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H11Na2O8P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-Sodium hydrogen phosphite pentahydrate | |
CAS RN |
13517-23-2 |
Source


|
| Record name | Phosphonic acid, disodium salt, pentahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![1-isopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B125965.png)


